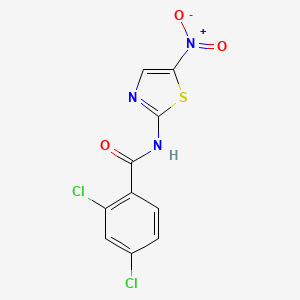

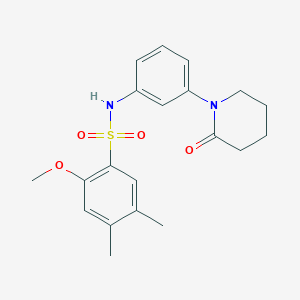

2,4-二氯-N-(5-硝基-2-噻唑基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, a one-pot synthesis method is described for producing N-substituted indole-2-thiols and heterocyclic analogues through the reaction of a thioketene intermediate with N-nucleophiles . Another approach involves the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, which is used as a precursor for creating novel heterocyclic compounds with insecticidal activity . Additionally, a derivative of 1,3,4-thiadiazole is synthesized using a dehydrosulfurization reaction of hydrazinecarbothioamide . These methods highlight the versatility of synthetic approaches in creating benzamide derivatives with various substituents.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as X-ray crystallography, IR, 1H and 13C NMR, and mass spectrometry. For example, the crystal structure of 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide is determined, revealing the dihedral angles between aromatic rings and the orientation of nitro groups . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of related compounds is explored in the context of their potential applications. The reactivity of the cyanomethylene functionality is exploited to construct new heterocycles , while the thiadiazole ring is shown to be tolerant toward bases in the presence of potassium thioacetate . These studies provide insights into the chemical behavior of benzamide derivatives under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their structural characteristics and reactivity. The presence of chloro, nitro, and thiadiazole groups can significantly influence properties such as solubility, stability, and biological activity. For instance, the insecticidal activity of synthesized compounds is evaluated, with some showing high effectiveness against cotton leaf worm . The potential of a 1,3,4-thiadiazole derivative as an inhibitor of dihydrofolate reductase is also investigated, suggesting its medicinal relevance .

科学研究应用

抗寄生虫和抗菌活性

噻唑类,包括与2,4-二氯-N-(5-硝基-2-噻唑基)苯甲酰胺结构相似的硝唑尼特衍生物,已被发现对多种病原体有效。它们对病毒、细菌、原生动物寄生虫,甚至增殖的哺乳动物细胞显示出有效的活性。这种广泛的作用归因于硝基-噻唑环的存在,它在微需氧和厌氧寄生虫和细菌中还原为有毒中间体。除了其抗菌特性外,这些化合物还被观察到能诱导增殖的哺乳动物细胞凋亡,这也可能是它们对细胞内病原体同样有效的支撑 (Hemphill、Müller 和 Müller,2012)。

硝基之外的抗寄生虫机制

研究表明,噻唑类的抗菌和抗寄生虫活性并不仅仅依赖于硝基的存在。硝唑尼特的修饰包括硝基的替换或苯环的改变,会显著影响抗寄生虫活性。这表明其他机制,可能涉及对丙酮酸铁氧还蛋白氧化还原酶等酶的抑制,有助于该化合物对多种寄生虫的有效性 (Esposito 等人,2005)。

构效关系

对噻唑类的构效关系的研究提供了有关噻唑和苯部分的修饰如何影响其生物活性的见解。通过对各种衍生物的研究,研究人员开发了药物设计的预测模型,旨在识别具有特定活性和改善安全性特征的化合物。这些研究对于噻唑类作为一类药物的发展至关重要,该类药物在治疗人和动物感染方面具有潜在应用 (Esposito、Müller 和 Hemphill,2007)。

抗癌潜力

噻唑类诱导增殖细胞凋亡的能力激发了人们对其作为抗癌剂的潜力的兴趣。研究表明,某些衍生物可以选择性地触发肿瘤细胞中的细胞死亡,包括结直肠癌细胞系。该活性表明,噻唑类或其衍生的化合物可以进一步探索其抗癌特性,为新的治疗策略的开发提供基础 (Brockmann 等人,2014)。

作用机制

Target of Action

Thiazole derivatives have been known to exhibit significant biological activities

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways . The specific pathways affected by this compound and their downstream effects would require further investigation.

Result of Action

Thiazole derivatives have been reported to exhibit significant biological activities . The specific effects of this compound would require further investigation.

属性

IUPAC Name |

2,4-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3O3S/c11-5-1-2-6(7(12)3-5)9(16)14-10-13-4-8(19-10)15(17)18/h1-4H,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWKBRGZFWTUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)

![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)

![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)

![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2503560.png)

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)

![2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2503564.png)

![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2503568.png)